ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE
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Overview
Description
ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE is an organic compound that belongs to the class of esters and amides It is characterized by the presence of an ethyl ester group and a benzamide group substituted with two chlorine atoms at the 2 and 6 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE typically involves the condensation of 2,6-dichlorobenzoic acid with ethyl 3-aminobenzoate. This reaction can be catalyzed by various agents, including Lewis acids such as ZrCl4 immobilized on diatomite earth under ultrasonic irradiation . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2,6-dichlorobenzoic acid and ethanol.
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: 3-(2,6-dichlorobenzylamino)benzoate.
Scientific Research Applications
ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorine atoms may enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2,6-DICHLOROBENZOYLAMINO)BENZOATE
- ETHYL 3-(2,6-DICHLOROBENZOYLTHIOUREIDO)BENZOATE
- ETHYL 3-(2,6-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE
Uniqueness
ETHYL 3-(2,6-DICHLOROBENZAMIDO)BENZOATE is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-5-3-6-11(9-10)19-15(20)14-12(17)7-4-8-13(14)18/h3-9H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKMTGXIRZKIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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